1-(Cyclohexylmethyl)-1,4-diazepane

Overview

Description

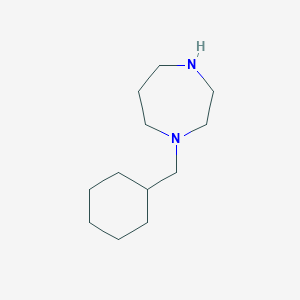

“1-(Cyclohexylmethyl)-1,4-diazepane” is a diazepane derivative. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. They are used in various fields, including medicinal chemistry and drug design .

Molecular Structure Analysis

The molecular structure of “1-(Cyclohexylmethyl)-1,4-diazepane” would likely consist of a seven-membered diazepane ring with a cyclohexylmethyl group attached to one of the nitrogen atoms. The exact structure would depend on the specific isomer .Chemical Reactions Analysis

Diazepanes can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present on the ring . The specific reactions that “1-(Cyclohexylmethyl)-1,4-diazepane” could undergo would depend on its exact structure and the reaction conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Cyclohexylmethyl)-1,4-diazepane” would depend on its exact structure. For example, similar compounds like cyclohexylmethylpiperazine have a density of 0.93 and a melting point of 87.8°C .Scientific Research Applications

Synthesis and Biological Significance

1,4-Diazepines, including compounds like 1-(Cyclohexylmethyl)-1,4-diazepane, are two nitrogen-containing seven-membered heterocyclic compounds. They are known for a wide range of biological activities. The synthesis, reactions, and biological evaluation of 1,4-diazepines have been of interest to scientists for decades. This class of compounds demonstrates significant biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. These activities suggest their potential utility in pharmaceutical industries (Rashid et al., 2019).

Synthetic Utilities and Approaches

Research has also focused on the synthetic utilities of o-phenylenediamines for constructing benzimidazoles, quinoxalines, and benzo[1,5]diazepines, such as 1-(Cyclohexylmethyl)-1,4-diazepane. These compounds are synthesized from the condensation of o-phenylenediamines with various electrophilic reagents, showcasing the versatility and applicability of this chemical class in developing pharmacologically relevant compounds (Ibrahim, 2011).

Pharmacodynamic Properties and Efficacy

The pharmacodynamic properties and efficacy of diazepine compounds in treating anxiety and depression have been thoroughly reviewed. Alprazolam, related to diazepines, exhibits antidepressant activity and demonstrates efficacy comparable to imipramine in treating unipolar depression. This suggests the potential of diazepines, including those structurally related to 1-(Cyclohexylmethyl)-1,4-diazepane, in psychiatric treatment settings (Dawson et al., 1984).

Environmental and Analytical Aspects

The environmental occurrence, fate, and transformation of benzodiazepines, including compounds structurally related to 1-(Cyclohexylmethyl)-1,4-diazepane, have been examined. Studies focus on their presence in wastewater and surface water, revealing the persistent nature of these compounds in the environment and the challenges associated with their removal during water treatment processes. This research highlights the importance of understanding the environmental impact and degradation pathways of diazepines (Kosjek et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(cyclohexylmethyl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-2-5-12(6-3-1)11-14-9-4-7-13-8-10-14/h12-13H,1-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOYHABMLRNQHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CCCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclohexylmethyl)-1,4-diazepane | |

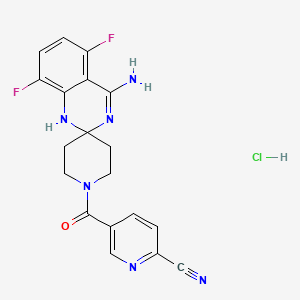

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1-Difluorospiro[2.5]octan-6-amine](/img/structure/B3110091.png)